molecular formula C6H11ClMg B13401431 magnesium;cyclohexane;chloride

magnesium;cyclohexane;chloride

Cat. No.: B13401431
M. Wt: 142.91 g/mol
InChI Key: DEDWWARPYWCXMG-UHFFFAOYSA-M
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Description

Magnesium;cyclohexane;chloride is a compound that combines magnesium, cyclohexane, and chloride. This compound is a type of Grignard reagent, which is widely used in organic chemistry for forming carbon-carbon bonds. Grignard reagents are known for their reactivity and versatility in various chemical reactions.

Preparation Methods

Magnesium;cyclohexane;chloride is typically prepared by reacting magnesium metal with cyclohexyl chloride in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The magnesium inserts itself between the carbon and the chloride, forming the Grignard reagent .

Chemical Reactions Analysis

Magnesium;cyclohexane;chloride undergoes several types of chemical reactions, including:

    Addition Reactions: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can react with epoxides to form alcohols.

    Reduction Reactions: It can reduce certain compounds by donating electrons. Common reagents used in these reactions include aldehydes, ketones, esters, and epoxides.

Scientific Research Applications

Magnesium;cyclohexane;chloride is used in various scientific research applications:

    Organic Synthesis: It is used to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biochemistry: It is used in the study of enzyme mechanisms and other biochemical processes.

Mechanism of Action

The mechanism of action of magnesium;cyclohexane;chloride involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms. The magnesium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the formation of new carbon-carbon bonds. This reaction typically involves the formation of a tetrahedral intermediate, which then collapses to form the final product .

Comparison with Similar Compounds

Magnesium;cyclohexane;chloride is similar to other Grignard reagents, such as methylmagnesium chloride and phenylmagnesium bromide. it is unique in its use of cyclohexane, which provides different steric and electronic properties compared to other alkyl or aryl groups. Similar compounds include:

Properties

IUPAC Name

magnesium;cyclohexane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDWWARPYWCXMG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[CH-]CC1.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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